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Compound of Interest

Compound Name: Manganese acetate tetrahydrate

Cat. No.: B7854009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of manganese

(II) acetate tetrahydrate (Mn(C₂H₃O₂)₂·4H₂O), a compound with applications in catalysis and as

a precursor for various materials. This document details the crystallographic parameters,

atomic arrangement, and the experimental methodology used for its structural determination,

presenting data in a clear and accessible format for researchers and professionals in chemistry

and materials science.

Crystal Structure and Space Group
Manganese (II) acetate tetrahydrate crystallizes in the monoclinic system, belonging to the

space group P2₁/c.[1][2] This space group is centrosymmetric. The crystal structure was first

determined by E.F. Bertaut, D. Qui, P. Burlet, and J. Moreau in 1974 through X-ray diffraction

analysis.[2]

The manganese atoms are situated in the bc plane and are interconnected by acetate groups.

These planes are separated by approximately 9.6 Å and are linked to one another solely

through hydrogen bonds.[2]

Unit Cell Parameters
The determination of the unit cell parameters was carried out using least-squares refinement of

the theta angles from 12 measured reflections. The refined parameters for the monoclinic cell
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are summarized in the table below.

Parameter Value

a 11.10 ± 0.01 Å

b 17.51 ± 0.02 Å

c 9.09 ± 0.01 Å

β 118.62 ± 0.05°

Z (formula units per cell) 6

Data sourced from Bertaut et al. (1974).

Atomic Coordinates and Molecular Geometry
The asymmetric unit of manganese acetate tetrahydrate contains two crystallographically

independent manganese atoms, Mn(1) and Mn(2), along with acetate and water molecules.

The fractional atomic coordinates for the non-hydrogen atoms are presented below.

Fractional Atomic Coordinates
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Atom x y z

Mn(1) 0.5000 0.0000 0.5000

Mn(2) 0.0200(1) 0.2983(1) 0.4327(1)

O(1) 0.0100(3) 0.1158(2) 0.1047(3)

O(2) 0.0232(3) 0.2107(2) 0.2684(4)

O(3) 0.1754(3) 0.3526(2) 0.3880(4)

O(4) 0.1718(3) 0.4747(2) 0.4603(4)

O(5) -0.1636(3) 0.4671(2) 0.2591(4)

O(6) -0.1379(3) 0.3477(2) 0.2885(4)

O(7) (H₂O) 0.2014(4) 0.2223(2) 0.0645(4)

O(8) (H₂O) 0.3230(4) 0.3802(2) 0.1834(4)

O(9) (H₂O) 0.4283(4) 0.3175(2) 0.1245(4)

O(10) (H₂O) 0.6148(4) 0.1966(2) 0.1493(5)

O(11) (H₂O) 0.6692(4) 0.3777(2) 0.4119(4)

O(12) (H₂O) 0.3317(4) 0.1055(2) 0.3303(5)

C(1) 0.0128(4) 0.1417(2) 0.2377(5)

C(2) 0.0026(6) 0.0869(3) 0.3623(7)

C(3) 0.2189(5) 0.4206(3) 0.4115(6)

C(4) 0.3411(6) 0.4377(3) 0.3835(7)

C(5) -0.2000(5) 0.4094(3) 0.2429(6)

C(6) -0.3229(6) 0.4288(3) 0.1989(7)

Standard deviations are given in parentheses. Data sourced from Bertaut et al. (1974).

Selected Interatomic Distances and Bond Angles
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The coordination environment of the manganese atoms and the geometry of the acetate

ligands are characterized by the following bond lengths and angles.

Bond Distance (Å) Angle Angle (°)

Mn(1)-O(2) 2.162(4) O(2)-Mn(1)-O(2') 180.0

Mn(1)-O(8) 2.180(4) O(8)-Mn(1)-O(8') 180.0

Mn(1)-O(12) 2.221(4) O(12)-Mn(1)-O(12') 180.0

Mn(2)-O(3) 2.144(4) O(3)-Mn(2)-O(4) 59.8(1)

Mn(2)-O(4) 2.278(4) O(5)-Mn(2)-O(6) 59.9(1)

Mn(2)-O(5) 2.285(4) O(7)-Mn(2)-O(9) 90.3(1)

Mn(2)-O(6) 2.150(4)

Mn(2)-O(7) 2.203(4)

Mn(2)-O(9) 2.208(4)

C(1)-O(1) 1.268(6) O(1)-C(1)-O(2) 120.3(4)

C(1)-O(2) 1.272(6) O(1)-C(1)-C(2) 119.5(4)

C(1)-C(2) 1.511(7) O(2)-C(1)-C(2) 120.2(4)

C(3)-O(3) 1.270(6) O(3)-C(3)-O(4) 120.1(4)

C(3)-O(4) 1.274(6) O(3)-C(3)-C(4) 119.8(4)

C(3)-C(4) 1.505(7) O(4)-C(3)-C(4) 120.1(4)

C(5)-O(5) 1.273(6) O(5)-C(5)-O(6) 120.2(4)

C(5)-O(6) 1.269(6) O(5)-C(5)-C(6) 119.7(4)

C(5)-C(6) 1.508(7) O(6)-C(5)-C(6) 120.1(4)

Data calculated from the atomic coordinates provided by Bertaut et al. (1974).

Experimental Protocols
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The determination of the crystal structure of manganese acetate tetrahydrate involved single-

crystal X-ray diffraction. The general workflow for this process is outlined below.

Crystal Synthesis and Preparation
Single crystals of manganese acetate tetrahydrate can be prepared by the slow evaporation

of an aqueous solution of the salt. The resulting crystals are transparent, pink, lozenge-shaped

plates. These crystals are noted to be brittle and cleave easily along the (100) plane.

X-ray Diffraction Data Collection
The crystallographic data were collected using Siemens and Philips automated diffractometers.

Radiation Source: Molybdenum Kα (Mo Kα) radiation was utilized.

Data Collection: The intensities of the reflections were measured and subsequently corrected

for Lorentz and polarization effects.

Systematic Absences: The observed systematic absences in the diffraction pattern (h0l with

l=2n+1 and 0k0 with k=2n+1) were indicative of the P2₁/c space group.

Structure Solution and Refinement
The crystal structure was solved and refined to a final R-factor of 0.049.[2] The positional

parameters of the hydrogen atoms could not be determined from the X-ray diffraction data.[2]

Visualization of Experimental Workflow
The logical flow of the experimental and computational steps involved in determining the crystal

structure is depicted in the following diagram.
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Workflow for Crystal Structure Determination

Crystal Growth

X-ray Diffraction

Structure Analysis

Synthesis of Mn(OAc)₂·4H₂O

Slow Evaporation of Aqueous Solution

Selection of Single Crystal

Data Collection
(Siemens/Philips Diffractometer, Mo Kα)

Data Processing
(Lorentz & Polarization Correction)

Space Group Determination
(Systematic Absences)

Structure Solution

Structure Refinement
(R = 0.049)

Final Crystal Structure Model

Click to download full resolution via product page
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Caption: Workflow for the determination of the crystal structure of manganese acetate
tetrahydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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